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Compound of Interest

Compound Name: 1,1,2-Trichloropropane

Cat. No.: B166545

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,2-
trichloropropane, a significant chlorinated hydrocarbon. The information presented herein is
intended for researchers, scientists, and professionals in drug development and chemical
analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data. This document includes tabulated spectral data,
detailed experimental protocols for data acquisition, and a logical workflow for the
spectroscopic analysis of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 1,1,2-trichloropropane,
presented in a clear and comparative format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For
1,1,2-trichloropropane (CsHsCls), both *H and 3C NMR provide critical information about its
carbon-hydrogen framework.

IH NMR Spectroscopy Data

The *H NMR spectrum of 1,1,2-trichloropropane is characterized by three distinct signals,
corresponding to the three chemically non-equivalent protons in the molecule.
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] Chemical Shift (d) o Coupling Constant
Proton Assignment Multiplicity
ppm (J) Hz

H-1 (CHs) ~1.69 Doublet ~6.6

_ J(H-2, H-1) = ~6.6,
H-2 (CHCI) ~4.32 Multiplet

J(H-2, H-3) = ~3.8

H-3 (CHCL) ~5.83 Doublet ~3.8

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and

the magnetic field strength of the NMR instrument.
13C NMR Spectroscopy Data

Experimental 33C NMR data for 1,1,2-trichloropropane is not readily available in public
spectral databases. Therefore, the following data is based on predicted chemical shifts, which
are calculated based on the effects of the chlorine substituents on the carbon environments.
The presence of electronegative chlorine atoms is expected to deshield the adjacent carbon

atoms, shifting their resonances downfield.

Carbon Assignment Predicted Chemical Shift (&) ppm
C-1 (CHs) 20 - 30
C-2 (CHCI) 60 - 70
C-3 (CHCl2) 80 - 90

Infrared (IR) Spectroscopy

The IR spectrum of 1,1,2-trichloropropane reveals characteristic absorption bands
corresponding to the vibrational modes of its functional groups. The data presented here is
based on the spectrum available in the NIST Chemistry WebBook.
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Wavenumber (cm~?) Vibrational Mode Intensity

2950 - 3050 C-H stretch (alkane) Medium-Strong
1450 - 1470 C-H bend (scissoring) Medium

1380 - 1400 C-H bend (rocking) Medium

650 - 800 C-Cl stretch Strong

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 1,1,2-trichloropropane results in a
characteristic fragmentation pattern that can be used for its identification. The molecular ion
peak is often weak or absent due to the lability of the C-Cl bonds.

m/z Relative Intensity (%) Assignment

146 <1 [CsHsCls]* (Molecular lon)
111 31.1 [C3HsCl2]*

97 100 [C3HaCIJ*

75 14.5 [C2H2CI]*

63 32.6 [C2HsCIJ*

62 31.1 [C2H2CIJ*

39 17.3 [C3Hs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above. These protocols are based on standard laboratory practices for the analysis
of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
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e Approximately 10-20 mg of 1,1,2-trichloropropane is dissolved in 0.6-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCIls).

e The solution is transferred to a 5 mm NMR tube.

o A small amount of tetramethylsilane (TMS) may be added as an internal standard (6 = 0.00
ppm).

1H NMR Acquisition:

Instrument: 300 MHz (or higher) NMR Spectrometer
e Pulse Program: Standard single-pulse (zg30)

e Number of Scans: 16

e Relaxation Delay: 1.0 s

e Acquisition Time: 4.0 s

e Spectral Width: -2 to 12 ppm

e Temperature: 298 K

13C NMR Acquisition:

Instrument: 75 MHz (or higher) NMR Spectrometer

e Pulse Program: Proton-decoupled single-pulse (zgpg30)
e Number of Scans: 1024

e Relaxation Delay: 2.0 s

e Acquisition Time: 1.5 s

e Spectral Width: -10 to 220 ppm

o Temperature: 298 K
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Infrared (IR) Spectroscopy

Sample Preparation:

e Adrop of neat 1,1,2-trichloropropane is placed on the surface of a clean, dry salt plate
(e.g., NaCl or KBr).

e Asecond salt plate is carefully placed on top to create a thin liquid film between the plates.

Data Acquisition:

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer
e Mode: Transmission

e Spectral Range: 4000 - 400 cm™1

e Resolution: 4 cm~1

e Number of Scans: 32

o Background: A background spectrum of the clean, empty salt plates is recorded prior to
sample analysis.

Mass Spectrometry (MS)

Sample Introduction:

o Adilute solution of 1,1,2-trichloropropane in a volatile solvent (e.g., methanol or
dichloromethane) is prepared.

e The sample is introduced into the mass spectrometer via direct injection or through a gas
chromatograph (GC-MS).

Data Acquisition:

e Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron lonization
(El) source.
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lonization Mode: Electron lonization (EI)
Electron Energy: 70 eV

Source Temperature: 230 °C

Mass Range: m/z 35 - 200

Scan Speed: 1 scan/s

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of

1,1,2-trichloropropane.

Sample Preparation

1,1,2-Trichloropropane (Liquid)

Spectroscopic Analysis

NMR Spectroscopy
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1,1,2-Trichloropropane Structure
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Caption: A logical workflow for the spectroscopic analysis of 1,1,2-trichloropropane.

 To cite this document: BenchChem. [Spectroscopic Profile of 1,1,2-Trichloropropane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166545#1-1-2-trichloropropane-spectroscopic-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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